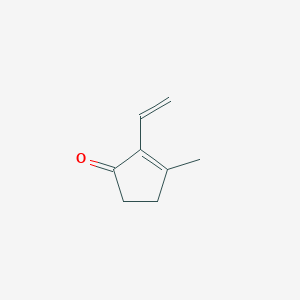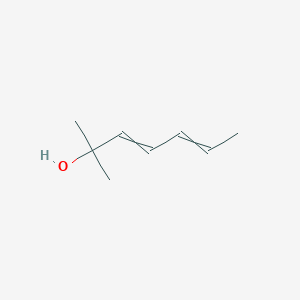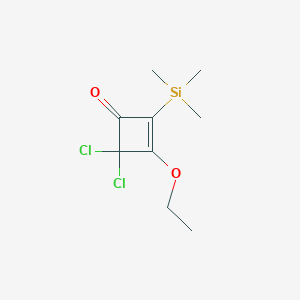
4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one is a unique organic compound characterized by its cyclobutene ring structure with various substituents, including dichloro, ethoxy, and trimethylsilyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the cyclobutene ring, followed by the introduction of the dichloro, ethoxy, and trimethylsilyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production on a larger scale.
化学反应分析
Types of Reactions
4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The dichloro and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism by which 4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one exerts its effects involves interactions with specific molecular targets. The dichloro and ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4,4-Dichloro-3-phenyl-2-(trimethylsilyl)cyclobut-2-en-1-one
- 4,4-Dichloro-3-methyl-2-(trimethylsilyl)cyclobut-2-en-1-one
- 4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclopent-2-en-1-one
Uniqueness
Compared to similar compounds, 4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. The combination of dichloro and trimethylsilyl groups also imparts distinct chemical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
85990-52-9 |
|---|---|
分子式 |
C9H14Cl2O2Si |
分子量 |
253.19 g/mol |
IUPAC 名称 |
4,4-dichloro-3-ethoxy-2-trimethylsilylcyclobut-2-en-1-one |
InChI |
InChI=1S/C9H14Cl2O2Si/c1-5-13-8-6(14(2,3)4)7(12)9(8,10)11/h5H2,1-4H3 |
InChI 键 |
AQBMHNWECNQULE-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=O)C1(Cl)Cl)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


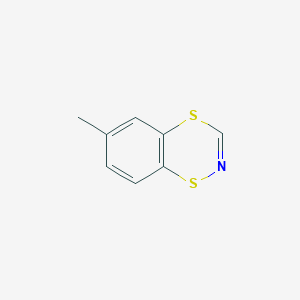
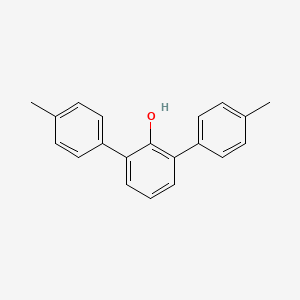
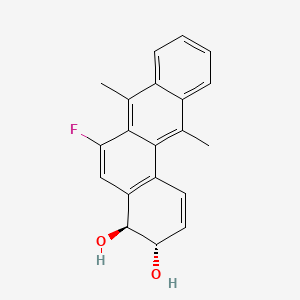

![(NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine](/img/structure/B14413418.png)
![4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol](/img/structure/B14413422.png)
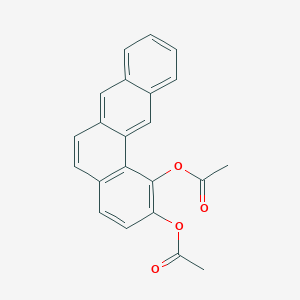
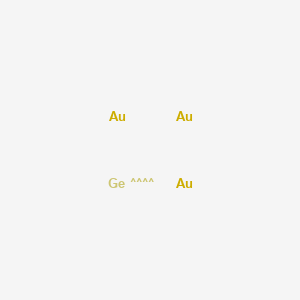
![4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline](/img/structure/B14413431.png)


![6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one](/img/structure/B14413460.png)
